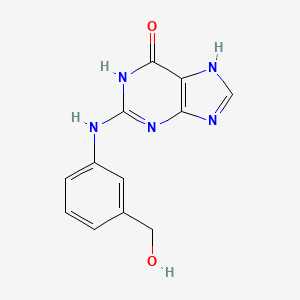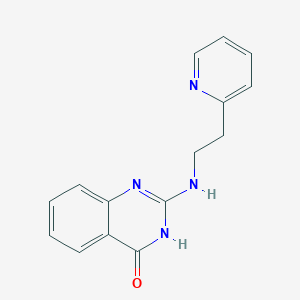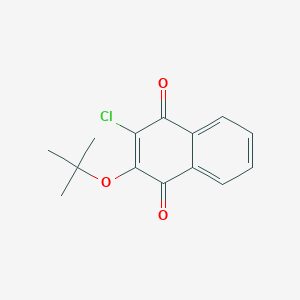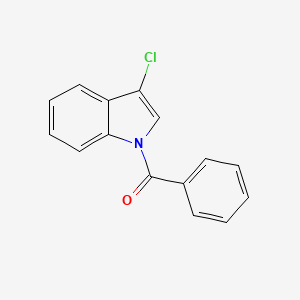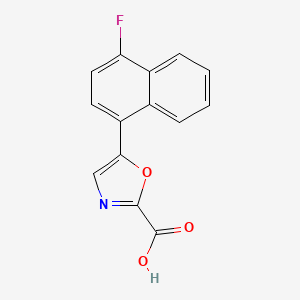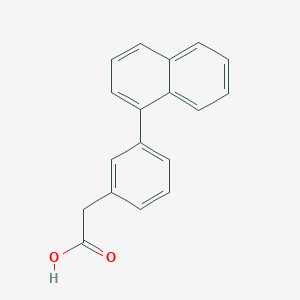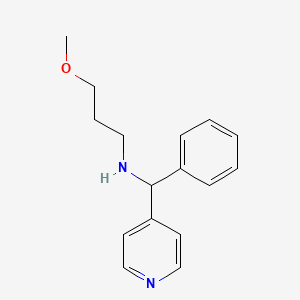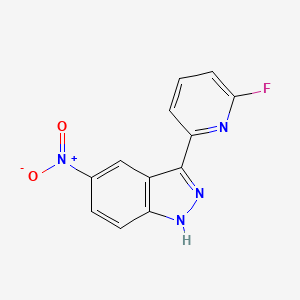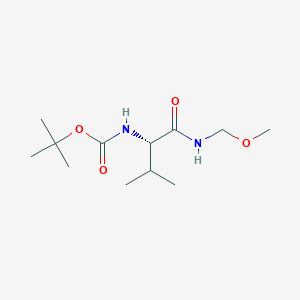
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a compound that belongs to the class of organic carbamates. Carbamates are widely used in medicinal chemistry due to their chemical stability and ability to permeate cell membranes
Preparation Methods
The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyloxycarbonyl (Boc) as a protecting group, which can be installed and removed under relatively mild conditions . Industrial production methods often involve the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of catalysts like Fe2O3 or Fe2O3/SiO2 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and catalytic hydrogenation for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of agricultural chemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar compounds include other carbamate derivatives such as:
- tert-Butyl carbamate
- Methoxymethyl carbamate
- N-methyl carbamate These compounds share similar chemical properties but differ in their specific applications and biological activities. (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for targeted interactions in drug design and medicinal chemistry .
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)13-7-17-6)14-11(16)18-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
InChI Key |
ANHGNSOUGYPERQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
